![molecular formula C16H13F2N3O2S B537861 2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NVP CXCR2 antagonist 24 is a novel potent, orally bioavailable CXCR2 receptor antagonist.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Approaches : Various methods have been developed for synthesizing compounds related to 2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile. These include reactions with chloroacetic acid derivatives and methyl iodide, leading to the formation of thieno[2,3-d]pyrimidines and tris(methylsul-fanyl)pyrimidines (Briel, Franz, & Dobner, 2002).
Crystal Structure Analysis : The crystal structure of compounds similar to 2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile has been studied, revealing insights into the triclinic system and coplanarity of pyridine and pyrimidine rings (Mo, Wen-yan, He, & Hong-wu, 2007).
Derivative Synthesis : The synthesis of trifluoromethylated analogues and other derivatives of this compound highlights the versatility in chemical modifications and potential for generating various biologically active substances (Sukach et al., 2015).
Potential Biological Activities
Dihydrofolate Reductase Inhibition : Studies have indicated that derivatives of this compound may act as inhibitors of the human dihydrofolate reductase (DHFR) enzyme, which is significant for its potential in cancer therapy (Al-Wahaibi et al., 2021).
Antibacterial Properties : Some derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents (Shehta & Abdel Hamid, 2019).
Antifungal Activity : Certain pyrido[2,3-d]pyrimidine derivatives of this compound have exhibited significant antifungal activities, indicating a potential role in antifungal drug development (Hanafy, 2011).
properties
Product Name |
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile |
|---|---|
Molecular Formula |
C16H13F2N3O2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H13F2N3O2S/c17-12-3-1-2-8(13(12)18)7-24-16-20-14(10-4-9(10)6-22)11(5-19)15(23)21-16/h1-3,9-10,22H,4,6-7H2,(H,20,21,23)/t9-,10+/m1/s1 |
InChI Key |
KPRILTSMLHRTJO-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=C(C(=O)N=C(N2)SCC3=C(C(=CC=C3)F)F)C#N)CO |
SMILES |
N#CC1=C([C@@H]2[C@@H](CO)C2)N=C(SCC3=CC=CC(F)=C3F)N=C1O |
Canonical SMILES |
C1C(C1C2=C(C(=O)N=C(N2)SCC3=C(C(=CC=C3)F)F)C#N)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NVP CXCR2 antagonist 24 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



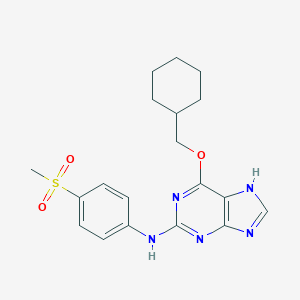
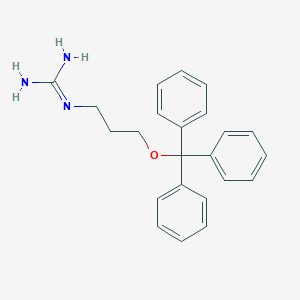
![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)
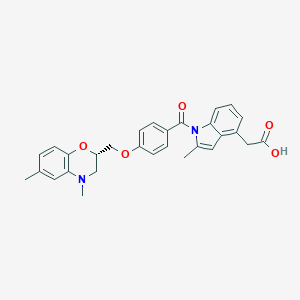
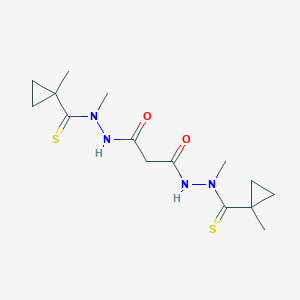
![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)
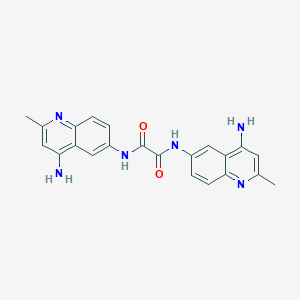
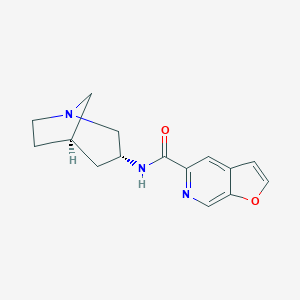
![N-{5-[(2R)-2-hydroxy-2-phenylacetyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B539353.png)
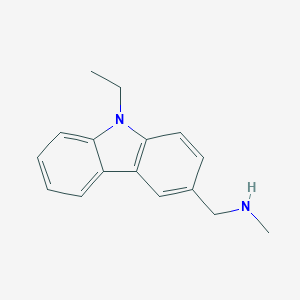
![1,3,8-Triazaspiro[4.5]decan-4-one,8-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B540039.png)
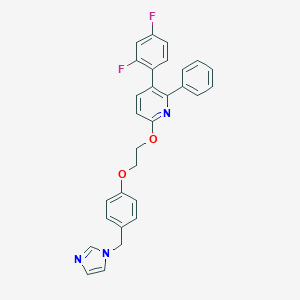
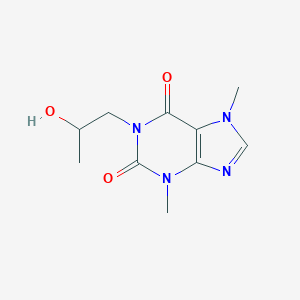
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)